3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways involved in cell growth and survival . The downstream effects of this inhibition can lead to the suppression of tumor growth and proliferation .
Pharmacokinetics
The compound’s interaction with its target, c-met kinase, suggests that it may have good bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)-1H-pyrazole with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (methanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent. .
Biological Studies: It is used as a scaffold for designing molecules with biological activity, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound’s derivatives are explored for use in materials science, including the development of functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
4-oxo-pyridazinone derivatives: Potential c-Met kinase inhibitors with anticancer properties.
Uniqueness
3-(chloromethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific chloromethyl group, which allows for diverse chemical modifications. This versatility makes it a valuable scaffold for designing new compounds with tailored biological activities.
Properties
IUPAC Name |
3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKJQCSRQFRGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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